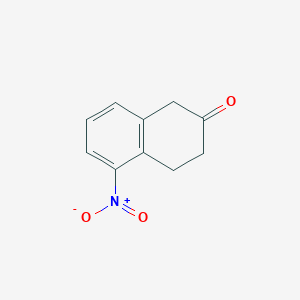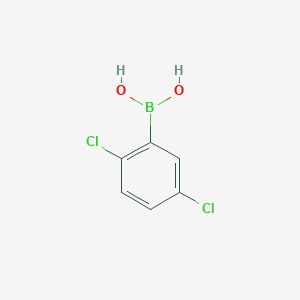
2,5-Dichlorophenylboronic acid
Vue d'ensemble
Description
2,5-Dichlorophenylboronic Acid is a reactant in the synthesis of Dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of 2,5-Dichlorophenylboronic Acid involves several chemical reactions. It is used as a reactant in the Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bonding reaction . It also participates in regioselective iodination using silver salts, Rhodium (I)-catalyzed carbonylative cyclization of alkynes, and copper-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular formula of 2,5-Dichlorophenylboronic Acid is C6H5BCl2O2 . The molecular weight is 190.82 g/mol . The InChI string is InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H . The canonical SMILES string is B(C1=C(C=CC(=C1)Cl)Cl)(O)O .
Chemical Reactions Analysis
2,5-Dichlorophenylboronic Acid is involved in several chemical reactions. It is used in regioselective iodination using silver salts, palladium-catalyzed Suzuki-Miyaura coupling, Rhodium (I)-catalyzed carbonylative cyclization of alkynes, and copper-catalyzed coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dichlorophenylboronic Acid include a molecular weight of 190.82 g/mol , hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 1 , and a topological polar surface area of 40.5 Ų .
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reaction
2,5-Dichlorophenylboronic acid is used as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like 2,5-Dichlorophenylboronic acid) with organic halides .
Synthesis of BODIPY Dyes
This compound is used in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes . These dyes are an efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . They are modular and functional, and their potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .
Rhodium (I)-Catalyzed Carbonylative Cyclization of Alkynes
2,5-Dichlorophenylboronic acid is used as a reactant in the Rhodium (I)-catalyzed carbonylative cyclization of alkynes . This reaction is a type of cyclization process that involves the formation of cyclic compounds through the reaction of alkynes .
Copper-Catalyzed Coupling Reactions
This compound is also used in copper-catalyzed coupling reactions . These reactions involve the coupling of two organic compounds with the aid of a copper catalyst .
Regioselective Iodination Using Silver Salts
2,5-Dichlorophenylboronic acid is used as a reactant for regioselective iodination using silver salts . This process involves the selective iodination of specific regions of a molecule .
Synthesis of Biologically Active Molecules
This compound is involved in the synthesis of biologically active molecules . For example, it can be used in the synthesis of N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .
Safety and Hazards
2,5-Dichlorophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, wash off immediately with plenty of water .
Mécanisme D'action
Target of Action
2,5-Dichlorophenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in regioselective iodination using silver salts, Pd-catalyzed Suzuki-Miyaura coupling, Rhodium (I)-catalyzed carbonylative cyclization of alkynes, and copper-catalyzed coupling reactions . The primary targets of this compound are the reactants in these reactions.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the Suzuki-Miyaura coupling, it forms a complex with a palladium catalyst, which then reacts with an organohalide to form a new carbon-carbon bond . The compound’s boronic acid group plays a crucial role in these reactions, acting as a nucleophile that can form bonds with electrophilic carbon atoms .
Biochemical Pathways
The Suzuki-Miyaura coupling, one of the key reactions involving 2,5-Dichlorophenylboronic acid, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds, which are fundamental in the synthesis of a wide variety of chemical compounds .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability and can be absorbed well in the body . They are also known to be relatively stable, which can contribute to their distribution and metabolism .
Result of Action
The primary result of the action of 2,5-Dichlorophenylboronic acid is the formation of new chemical compounds through the reactions it participates in . For example, in the Suzuki-Miyaura coupling, it contributes to the formation of biaryl compounds, which are common structures in many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 2,5-Dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling can be affected by the presence of water and oxygen, the temperature, and the pH of the reaction environment . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability and efficacy.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFPBXQPOQRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378413 | |
| Record name | 2,5-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenylboronic acid | |
CAS RN |
135145-90-3 | |
| Record name | 2,5-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

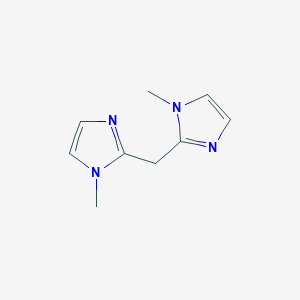

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
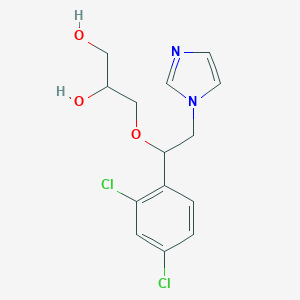
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
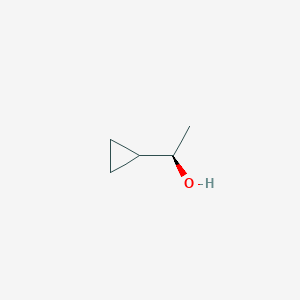
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

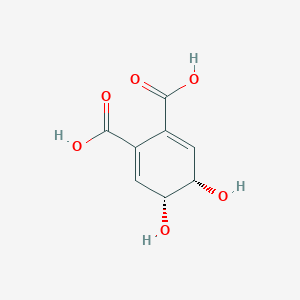
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)

